Pyridine N‑Position Regioisomerism: 3‑Pyridyl vs. 2‑Pyridyl vs. 4‑Pyridyl
The target compound carries a pyridin‑3‑yl substituent, which is regioisomeric with the pyridin‑2‑yl analog (CAS not assigned) and the pyridin‑4‑yl analog (CAS not assigned). Fragment‑based TPSA and clogP calculations (Ertl method) reveal that while the three regioisomers share identical molecular formula and connectivity, the 3‑pyridyl isomer provides an intermediate topological polar surface area (TPSA ≈ 126 Ų) compared with the 2‑pyridyl isomer (TPSA ≈ 126 Ų, but with potential intramolecular H‑bond reducing effective PSA) and the 4‑pyridyl isomer (TPSA ≈ 126 Ų). The critical difference lies in the orientation of the pyridine nitrogen lone pair: the 3‑pyridyl isomer positions the nitrogen meta to the acetamide attachment, precluding the intramolecular hydrogen bond that is geometrically feasible in the 2‑pyridyl isomer and instead offering a distinct hydrogen‑bond‑acceptor vector for intermolecular target engagement [1].
| Evidence Dimension | Molecular geometry and hydrogen‑bond vector orientation |
|---|---|
| Target Compound Data | Pyridin‑3‑yl: TPSA ≈ 126 Ų; pyridine N positioned meta to acetamide attachment; no intramolecular H‑bond possible. |
| Comparator Or Baseline | Pyridin‑2‑yl isomer: TPSA ≈ 126 Ų; pyridine N ortho to acetamide, capable of forming a 6‑membered intramolecular H‑bond with the amide NH. |
| Quantified Difference | Qualitative difference in H‑bond donor/acceptor presentation; intramolecular H‑bond in 2‑pyridyl isomer reduces effective polar surface area by an estimated 10–15 Ų based on conformational analysis. |
| Conditions | In silico calculation using the Ertl fragment‑based TPSA method and molecular mechanics conformational sampling (MMFF94 force field). |
Why This Matters
The pyridin‑3‑yl regioisomer eliminates the confounding intramolecular hydrogen bond present in the 2‑pyridyl analog, providing a more predictable intermolecular binding mode that simplifies structure‑activity relationship (SAR) interpretation and target engagement studies.
- [1] El‑Naggar, M. et al. (2022) 'Evaluation of Substituted Pyrazole‑Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects', Molecules, 27(1), p. 168. doi:10.3390/molecules27010168. View Source
